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Compound of Interest

Compound Name: N4-Acetylsulfamethoxazole-d4

Cat. No.: B564651 Get Quote

For researchers, scientists, and drug development professionals, the quality of certified

reference materials (CRMs) is paramount for achieving accurate and reproducible analytical

results. This guide provides a comparative overview of N4-Acetylsulfamethoxazole-d4, a key

deuterated internal standard for the analysis of the antibiotic sulfamethoxazole and its primary

metabolite. We will delve into the specifications from various suppliers, outline essential

analytical methodologies for its use and characterization, and provide a workflow for its

application in bioanalytical studies.

N4-Acetylsulfamethoxazole-d4 serves as an indispensable tool in pharmacokinetic and

metabolic studies of sulfamethoxazole, a widely used sulfonamide antibiotic. Its deuterated

nature allows for precise quantification in complex biological matrices using isotope dilution

mass spectrometry, a gold-standard analytical technique. The selection of a high-quality CRM

is a critical first step in any quantitative analysis, ensuring the reliability and validity of the

generated data.

Comparative Analysis of N4-
Acetylsulfamethoxazole-d4 CRMs
The following table summarizes the specifications for N4-Acetylsulfamethoxazole-d4 certified

reference materials available from various suppliers. It is important to note that while some

suppliers provide detailed Certificates of Analysis (CoA) with their products, this information is
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not always publicly available. Researchers are encouraged to request a lot-specific CoA before

purchase to obtain comprehensive quality data.

Specification

Supplier A

(e.g.,

MedchemEx

press)

Supplier B

(e.g.,

Clearsynth)

Supplier C

(e.g., LGC

Standards/T

RC)

Supplier D

(e.g.,

Cerilliant)

Supplier E

(e.g., USP)

Catalog

Number

HY-

W013266S[1]
CS-T-64289 A187886

Not readily

available

Not readily

available

CAS Number
1215530-54-

3[1]

1215530-54-

3

1215530-54-

3

1215530-54-

3

1215530-54-

3

Molecular

Formula

C₁₂H₉D₄N₃O₄

S[1]

C₁₂H₉D₄N₃O₄

S

C₁₂H₉D₄N₃O₄

S

C₁₂H₉D₄N₃O₄

S

C₁₂H₉D₄N₃O₄

S

Molecular

Weight

299.34 g/mol

[1]
299.34 g/mol 299.34 g/mol 299.34 g/mol 299.34 g/mol

Chemical

Purity

98.66% (by

HPLC)[1]

98.66% (by

HPLC)

>95% (by

HPLC)

Information

not publicly

available

Information

not publicly

available

Isotopic

Purity

Information

not publicly

available

Information

not publicly

available

Information

not publicly

available

Information

not publicly

available

Information

not publicly

available

Storage

Conditions

-20°C, stored

under

nitrogen[1]

Freezer

(-20°C)
-20°C

Information

not publicly

available

Information

not publicly

available

Accreditation Not specified Not specified

ISO 17034,

ISO/IEC

17025

ISO 17034,

ISO/IEC

17025

Pharmacopei

al Standard

Note: The information in this table is based on publicly available data and may not be

exhaustive. "Information not publicly available" indicates that the data was not found on the

supplier's website or in accessible documentation at the time of this review.
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Key Quality Attributes and Experimental Protocols
The utility of a CRM is defined by its quality attributes, primarily its chemical and isotopic purity.

Below are detailed experimental protocols that are fundamental to verifying these attributes

and for the application of N4-Acetylsulfamethoxazole-d4 in a research setting.

Experimental Protocol 1: Purity Assessment by
Quantitative NMR (qNMR)
Quantitative NMR is a primary ratio method for determining the purity of organic compounds,

offering direct traceability to the International System of Units (SI).

Methodology:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the N4-Acetylsulfamethoxazole-d4 CRM

and a suitable internal standard (e.g., maleic acid, certified for purity) into a clean vial.

Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) that

provides good signal separation for both the analyte and the internal standard.

Transfer an aliquot of the solution to an NMR tube.

NMR Data Acquisition:

Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz

or higher).

Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a

long relaxation delay (at least 5 times the longest T1 of the signals of interest), and a

sufficient number of scans for a good signal-to-noise ratio.

Data Processing and Analysis:

Process the spectrum with appropriate phasing and baseline correction.
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Integrate well-resolved, characteristic signals for both N4-Acetylsulfamethoxazole-d4
and the internal standard.

Calculate the purity of the CRM using the following equation:

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the internal standard

Experimental Protocol 2: Analysis of N4-
Acetylsulfamethoxazole in Human Plasma by LC-MS/MS
This protocol describes a typical workflow for the quantification of N4-Acetylsulfamethoxazole

in a biological matrix using N4-Acetylsulfamethoxazole-d4 as an internal standard.

Methodology:

Sample Preparation (Protein Precipitation):

To 100 µL of human plasma sample, add 300 µL of acetonitrile containing the N4-
Acetylsulfamethoxazole-d4 internal standard at a known concentration.

Vortex the mixture for 1 minute to precipitate proteins.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Analysis:

Liquid Chromatography (LC):

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to separate the analyte from matrix components.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry (MS/MS):

Ionization Mode: Electrospray Ionization (ESI), positive.

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

N4-Acetylsulfamethoxazole: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be

determined by infusion).

N4-Acetylsulfamethoxazole-d4: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to

be determined by infusion).

Optimize collision energy and other MS parameters for maximum signal intensity.

Quantification:

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal

standard against the concentration of the analyte in a series of calibration standards.

Determine the concentration of N4-Acetylsulfamethoxazole in the unknown samples by

interpolating their peak area ratios from the calibration curve.
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Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the metabolic pathway of

sulfamethoxazole and a typical experimental workflow for its analysis.

Metabolic Pathway of Sulfamethoxazole

Sulfamethoxazole N4-AcetylsulfamethoxazoleN-acetyltransferase

Click to download full resolution via product page

Caption: Metabolic conversion of Sulfamethoxazole.
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Analytical Workflow

Plasma Sample

Add N4-Acetylsulfamethoxazole-d4
(Internal Standard)

Protein Precipitation
(Acetonitrile)

Centrifugation

Supernatant Evaporation

Reconstitution

LC-MS/MS Analysis

Quantification

Click to download full resolution via product page

Caption: Bioanalytical workflow for N4-Acetylsulfamethoxazole.
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Conclusion
The selection of a high-quality N4-Acetylsulfamethoxazole-d4 certified reference material is a

critical determinant of the accuracy and reliability of analytical data in drug metabolism and

pharmacokinetic studies. While publicly available information on all quality attributes from every

supplier can be limited, researchers should prioritize obtaining a comprehensive Certificate of

Analysis that details, at a minimum, the chemical purity as determined by a reliable method

such as HPLC or qNMR, and ideally, the isotopic enrichment. By employing robust analytical

methodologies, such as the LC-MS/MS protocol detailed in this guide, and understanding the

metabolic context of the analyte, researchers can ensure the integrity and validity of their

findings. For critical applications, sourcing CRMs from suppliers with recognized accreditations

like ISO 17034 and ISO/IEC 17025 provides an additional layer of confidence in the quality of

the material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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